molecular formula C23H16ClNO3 B2901259 (E)-6-chloro-3-(3-(furan-2-yl)acryloyl)-1-methyl-4-phenylquinolin-2(1H)-one CAS No. 797782-06-0

(E)-6-chloro-3-(3-(furan-2-yl)acryloyl)-1-methyl-4-phenylquinolin-2(1H)-one

Cat. No. B2901259
M. Wt: 389.84
InChI Key: RUSGHNZHIOZCRH-ZRDIBKRKSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups, including a furan ring, an acryloyl group, a quinolinone structure, and a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-furan-2-yl acrylohydrazide derivatives have been synthesized using a meticulous three-step reaction sequence . The synthesis ends up in the condensation of (E)-3-(furan-2-yl) acrylohydrazine with diverse benzaldehyde and acetophenone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For instance, a similar compound, Ethyl (E)-3-(furan-2-yl)acrylate, has a molecular formula of C9H10O3 .

properties

IUPAC Name

6-chloro-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-1-methyl-4-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c1-25-19-11-9-16(24)14-18(19)21(15-6-3-2-4-7-15)22(23(25)27)20(26)12-10-17-8-5-13-28-17/h2-14H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSGHNZHIOZCRH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C(=O)C=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-chloro-3-(3-(furan-2-yl)acryloyl)-1-methyl-4-phenylquinolin-2(1H)-one

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